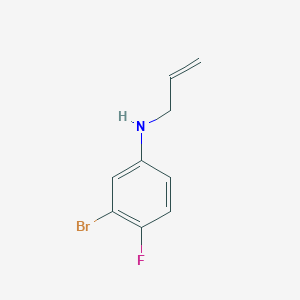

3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline

Description

3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline is a substituted aniline derivative featuring a bromine atom at position 3, a fluorine atom at position 4, and an allyl (prop-2-en-1-yl) group attached to the nitrogen atom. This compound combines halogen substituents with a reactive allyl moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

3-bromo-4-fluoro-N-prop-2-enylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN/c1-2-5-12-7-3-4-9(11)8(10)6-7/h2-4,6,12H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQKCFROQFBJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline typically involves the following steps:

Bromination: The starting material, 4-fluoroaniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.

Alkylation: The brominated intermediate is then subjected to alkylation with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate or sodium hydride in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine substituents.

Oxidation and Reduction: The aniline group can participate in oxidation and reduction reactions, forming various derivatives.

Coupling Reactions: The prop-2-en-1-yl group allows for coupling reactions, such as Heck or Suzuki coupling, to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

Major Products:

Substitution Products: Formation of derivatives with different substituents replacing bromine or fluorine.

Oxidation Products: Formation of nitro or nitroso derivatives.

Reduction Products: Formation of amine derivatives with reduced functional groups.

Scientific Research Applications

3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Substituent Chain Length and Reactivity

- 3-Bromo-N-(but-3-en-1-yl)-4-fluoroaniline (PubChem CID: Not specified): This analog replaces the allyl group with a longer butenyl chain. However, the longer unsaturated chain may enhance conjugation, slightly altering electronic properties compared to the allyl-substituted compound .

3-Bromo-N-(2-fluorobenzyl)aniline (CAS: 1019577-62-8):

Substitution with a fluorobenzyl group introduces aromaticity and strong electron-withdrawing effects from the fluorine atom. This significantly decreases the basicity of the aniline nitrogen compared to the allyl-substituted compound, which has a less electron-withdrawing allyl group .

Table 1: Substituent Effects on Reactivity

| Compound | N-Substituent | Electron Effect | Steric Hindrance |

|---|---|---|---|

| Target Compound | Allyl | Moderate | Low |

| 3-Bromo-N-(but-3-en-1-yl)-4-fluoroaniline | Butenyl | Moderate | Moderate |

| 3-Bromo-N-(2-fluorobenzyl)aniline | Fluorobenzyl | Strongly EWG* | High |

*EWG = Electron-Withdrawing Group

Halogenation Patterns and Electronic Properties

4-Bromo-3-(trifluoromethyl)aniline (CAS: 58458-10-9):

The trifluoromethyl group is a stronger electron-withdrawing substituent than fluorine, leading to greater deactivation of the aromatic ring. This reduces electrophilic substitution reactivity compared to the target compound, where fluorine exerts a milder electron-withdrawing effect .2-Bromo-5-(trifluoromethyl)aniline (CAS: 454-79-5):

The ortho-bromo and para-trifluoromethyl substituents create steric and electronic challenges for further functionalization. In contrast, the meta-bromo and para-fluoro arrangement in the target compound allows for more predictable regioselectivity in reactions .

Table 2: Halogen and Functional Group Influence

| Compound | Substituents | Hammett σ Value* | Reactivity Trend |

|---|---|---|---|

| Target Compound | 3-Br, 4-F | Br: +0.23, F: +0.06 | Moderate activation |

| 4-Bromo-3-(trifluoromethyl)aniline | 4-Br, 3-CF3 | CF3: +0.54 | Strong deactivation |

| 2-Bromo-5-(trifluoromethyl)aniline | 2-Br, 5-CF3 | CF3: +0.54 | Steric hindrance dominates |

*Hammett σ values approximate electronic effects.

Biological Activity

3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline is an aromatic amine compound notable for its unique chemical structure, which includes bromine and fluorine substituents on the benzene ring and a prop-2-en-1-yl group attached to the nitrogen atom. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is C10H9BrF N, with a molecular weight of approximately 232.09 g/mol. Its structure allows it to participate in various biochemical reactions, making it a valuable compound for both synthetic and medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound has significant antimicrobial activity against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of growth at certain concentrations.

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and MDA-MB-231, with IC50 values ranging from 0.87 to 12.91 µM . This suggests that it may induce apoptosis in cancer cells through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Interaction

This compound is known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The formation of stable adducts with these enzymes can lead to altered enzyme activity, affecting metabolic pathways and cellular functions.

Cell Signaling Modulation

this compound influences cell signaling pathways by modulating kinase activity. It has been observed to affect the phosphorylation levels of proteins involved in critical signaling cascades, such as JNK (c-Jun N-terminal kinase), thereby impacting cellular responses to stress and growth signals .

Case Studies

Several studies highlight the biological activities of this compound:

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial effects against E. coli and S. aureus.

- Method : Minimum inhibitory concentration (MIC) assays were performed.

- Results : The compound showed significant inhibition with MIC values of 32 µg/mL for E. coli and 16 µg/mL for S. aureus.

- Anticancer Activity Assessment

Data Tables

| Biological Activity | Assay Type | Cell Line/Bacteria | IC50/MIC Value |

|---|---|---|---|

| Antimicrobial | MIC | E. coli | 32 µg/mL |

| Antimicrobial | MIC | S. aureus | 16 µg/mL |

| Anticancer | MTT Assay | MCF-7 | 9.5 µM |

| Anticancer | MTT Assay | MDA-MB-231 | 11.73 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.